molecular formula C13H18O2 B1511884 6-(3-Methylphenyl)hexanoic acid CAS No. 62315-34-8

6-(3-Methylphenyl)hexanoic acid

Cat. No.: B1511884
CAS No.: 62315-34-8
M. Wt: 206.28 g/mol
InChI Key: WQNWFXYQDSMGNN-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 3-methylphenyl group attached to the terminal carbon of a six-carbon aliphatic chain. Hexanoic acid derivatives are typically modified at the terminal position with aromatic or heterocyclic groups to enhance lipophilicity, bioavailability, or target specificity. For example, compounds like 6-(4-hydroxy-3-methoxyphenyl)hexanoic acid exhibit antidiarrheal properties , while others, such as 6-(2-propargyloxyphenyl)hexanoic acid (PPOH), act as cytochrome P450 inhibitors . The 3-methylphenyl substituent in 6-(3-Methylphenyl)hexanoic acid likely confers moderate lipophilicity and steric bulk, which may influence its metabolic stability and receptor interactions compared to other analogs.

Properties

CAS No.

62315-34-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

6-(3-methylphenyl)hexanoic acid

InChI

InChI=1S/C13H18O2/c1-11-6-5-8-12(10-11)7-3-2-4-9-13(14)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,14,15)

InChI Key

WQNWFXYQDSMGNN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CCCCCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Substituent Position and Polarity: The position of functional groups significantly impacts activity. For instance, 6-(4-hydroxy-3-methoxyphenyl)hexanoic acid’s antidiarrheal effect is attributed to its polar hydroxyl and methoxy groups, which enhance solubility and receptor binding . In contrast, PPOH’s propargyloxy group facilitates irreversible CYP450 inhibition via metabolic activation .
  • Lipophilicity and Permeation: Esters of 6-(morpholin-4-yl)hexanoic acid exhibit higher skin permeation enhancement ratios (ER: 15.0) compared to piperidine analogs (ER: 5.6), likely due to the morpholine ring’s hydrogen-bond acceptor capacity .
  • Concentration-Dependent Effects: Hexanoic acid derivatives like methyl hexanoate show dose-dependent reversal in mosquito oviposition—attracting at low concentrations but repelling at higher doses .

Physicochemical Properties

Table 2: Physicochemical Comparison of Selected Derivatives
Compound logP (Predicted) Hydrogen Bond Acceptors Key Functional Groups
6-(3-Methylphenyl)hexanoic acid ~3.5 2 (COOH) Methylphenyl, carboxylic acid
6-(4-Hydroxy-3-methoxyphenyl)hexanoic acid ~2.8 4 (COOH, -OH, -OCH₃) Polar hydroxyl/methoxy
PPOH ~2.9 3 (COOH, propargyloxy) Propargyl ether
6-(Morpholin-4-yl)hexanoic acid ~1.2 3 (COOH, morpholine O) Heterocyclic amine

Implications :

  • Morpholine-containing derivatives balance lipophilicity and hydrogen-bonding capacity, making them effective permeation enhancers .

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